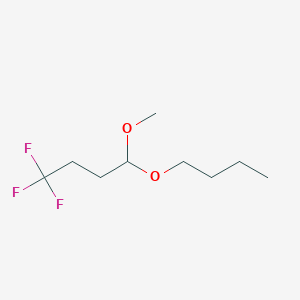
1-Phenyldeca-2,7,9-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyldeca-2,7,9-trien-1-one is an organic compound characterized by its phenyl group attached to a ten-carbon chain with double bonds at positions 2, 7, and 9, and a ketone group at position 1
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyldeca-2,7,9-trien-1-one can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. Another method involves the use of transition metal catalysts to facilitate the formation of the double bonds in the carbon chain.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
化学反応の分析
Types of Reactions: 1-Phenyldeca-2,7,9-trien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like halides can substitute the hydrogen atoms in the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Phenyldeca-2,7,9-trien-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Phenyldeca-2,7,9-trien-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
1-Phenyldeca-2,7,9-trien-1-one is unique due to its specific structure and reactivity. Similar compounds include:
5,9-Dimethyl-1-phenyldeca-2,4,8-trien-1-one: Similar structure but with methyl groups at positions 5 and 9.
1-Phenyldeca-2,4,6-trien-1-one: Similar but with double bonds at different positions.
These compounds share similarities in their phenyl and ketone groups but differ in their carbon chain and double bond positions, leading to variations in their chemical properties and applications.
特性
CAS番号 |
190522-48-6 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
1-phenyldeca-2,7,9-trien-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h2-4,8-14H,1,5-7H2 |
InChIキー |
PXQHTYLPPXXZOG-UHFFFAOYSA-N |
正規SMILES |
C=CC=CCCCC=CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

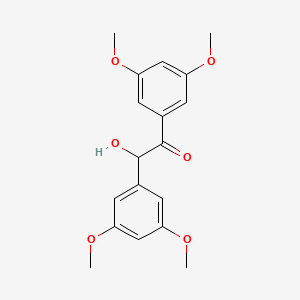
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
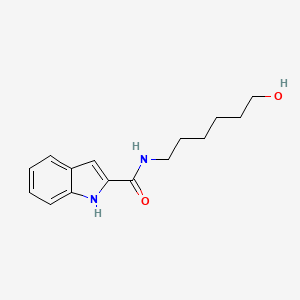
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
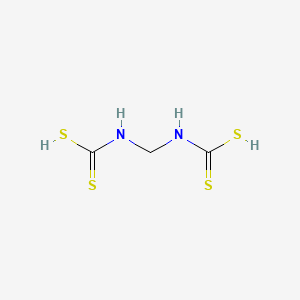
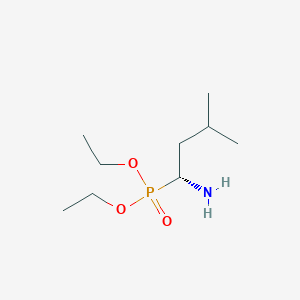

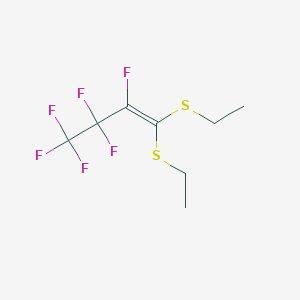
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
